N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide
Overview
Description
N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C15H15FN2O2 and its molecular weight is 274.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Mechanistic Insights
N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide, due to its structural complexity, is involved in various synthetic pathways and mechanistic studies. For instance, the chemoselective acetylation of 2-aminophenol to produce intermediates like N-(2-hydroxyphenyl)acetamide highlights the utility of specific functional groups in facilitating targeted synthetic transformations, essential for the complete natural synthesis of antimalarial drugs. This process, employing catalysts like Novozym 435, showcases the importance of understanding reaction mechanisms, kinetics, and the influence of various parameters such as solvent choice and temperature, providing valuable insights into the synthesis of complex molecules like this compound (Magadum & Yadav, 2018).
Anticonvulsant and Pain-Attenuating Properties
Research into primary amino acid derivatives demonstrates the significance of substituents at specific sites in modulating biological activity. For example, the modification of the 4'-N'-benzylamide site in compounds related to this compound has been shown to affect anticonvulsant activities. This kind of structural activity relationship study provides valuable information for designing molecules with desired pharmacological profiles, offering insights into the potential therapeutic applications of such compounds (King et al., 2011).
Herbicidal Activity
The synthesis and evaluation of herbicidal activities of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamide derivatives highlight the agricultural applications of compounds structurally related to this compound. These studies not only contribute to the development of new herbicides but also to the understanding of how structural variations can influence herbicidal efficacy, thus opening avenues for the development of more effective and selective agricultural chemicals (Wu et al., 2011).
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-7-12(17)5-6-14(10)18-15(19)9-20-13-4-2-3-11(16)8-13/h2-8H,9,17H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOQGPRWIVJKEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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